ガルシノール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

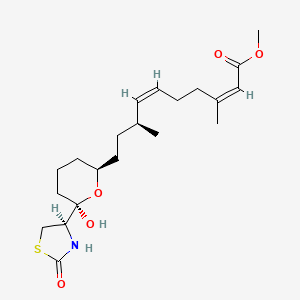

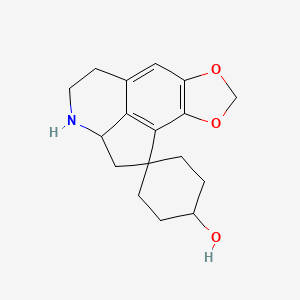

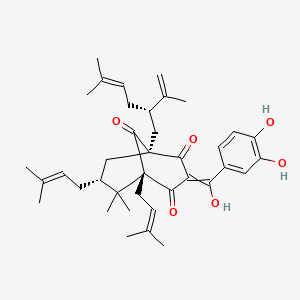

Garcinol is a polyisoprenylated benzophenone extracted from the fruit peel and leaves of Garcinia indica . It has been used in traditional medicine for its antioxidant and anti-inflammatory properties . Several studies have shown anti-cancer properties of garcinol in cancer cell lines and experimental animal models .

Synthesis Analysis

Isogarcinol can be easily prepared from garcinol by treatment with diluted hydrochloric acid .

Molecular Structure Analysis

Garcinol is a polyisoprenylated benzophenone . Studies of garcinol’s chemical structure revealed that the effects of this substance are the result of specific chemical groups in its molecular structure .

Chemical Reactions Analysis

Garcinol reacts with peroxyl radicals by a single electron transfer followed by deprotonation of the hydroxyl group from the enolized 1, 3-diketone to form a resonance pair .

Physical and Chemical Properties Analysis

科学的研究の応用

抗がん作用

ガルシノールは、ポリイソプレニル化ベンゾフェノンであり、がん細胞におけるいくつかの主要な調節経路(例:NF-kB、STAT3など)の有効な阻害剤であることが判明しており、そのため、in vivoで固形腫瘍の悪性増殖を制御することができる . 頭頸部がん、乳がん、肝細胞がん、前立腺がん、大腸がんなど、さまざまな種類のがんの抗腫瘍モジュレーターとしての可能性を示している .

抗酸化剤

ガルシノールは近年、抗酸化剤として確立されている . 伝統医学では、その抗酸化作用で用いられている .

骨量の減少の治療

ガルシノールは、NRF2-抗酸化シグナル伝達を介して、酸化ストレス誘発による骨量の減少および骨髄間葉系幹細胞(BMSCs)の機能不全を予防する可能性を示している . 骨粗鬆症の治療に貢献する可能性がある .

抗炎症作用

ガルシノールは、伝統医学でその抗炎症作用で用いられている . 炎症性疾患や消化器疾患の治療に使用されている .

胃保護作用

ガルシノールは胃保護作用を有する . インドの伝統的なアーユルヴェーダ療法では、この植物の葉と果実は腸の病気の治療に使用されてきた .

血小板機能への影響

ガルシノールは血小板機能に影響を与える . 腫瘍細胞のアポトーシスと自殺性赤血球の死を刺激するが、肝細胞や神経細胞の生存をサポートする .

作用機序

Garcinol, a polyisoprenylated benzophenone, is a medicinal component obtained from the fruits and leaves of Garcinia indica . It has been traditionally used for its antioxidant and anti-inflammatory properties . Recent studies have highlighted its potential as an anti-cancer agent .

Target of Action

Garcinol primarily targets several key regulatory pathways in cancer cells, including transcription factors NF-κB and JAK/STAT3 . It also inhibits histone acetyltransferases (HATs) , which play a crucial role in the regulation of gene expression.

Mode of Action

Garcinol interacts with its targets by acting as an inhibitor of cellular processes . It regulates the transcription factors NF-κB and JAK/STAT3 in tumor cells, effectively inhibiting the growth of malignant cell populations . Garcinol’s potency to inhibit HATs also contributes to its anti-cancer properties .

Biochemical Pathways

Garcinol affects multiple biochemical pathways. It inhibits the NF-kB, STAT3, extracellular signal-regulated protein kinase 1/2, PI3K/Akt and Wnt/β-catenin signaling pathways . These pathways are involved in cellular processes such as inflammation, cell proliferation, and apoptosis, which are critical in cancer development and progression.

Pharmacokinetics

The pharmacokinetics of Garcinol is still under investigation. Preliminary studies suggest that it exhibits a unique in vivo pharmacokinetic profile and in vitro metabolic stability . Garcinol is considered a medium clearance drug with a CL int value of 33.94 µL/min/mg microsomal protein, and about 94% of Garcinol would escape hepatic first-pass metabolism .

Result of Action

Garcinol’s action results in significant molecular and cellular effects. It induces apoptosis in several types of cancer cells and has anti-inflammatory actions . In addition, Garcinol has been found to suppress cancer stem cells (CSCs), which are typically chemo- and radio-resistant .

Action Environment

The action, efficacy, and stability of Garcinol can be influenced by various environmental factors. For instance, oxidative stress can enhance the therapeutic potential of Garcinol . .

Safety and Hazards

将来の方向性

Garcinol may be considered as a candidate for next generation epigenetic drugs, but further studies are needed to establish the precise toxicity, dosages, routes of administration, and safety for patients . In vitro and in vivo experiments using garcinol showed lesser bioavailability, poor aqueous solubility and low therapeutic performance, which encouraged researchers to develop a new nanoparticle garcinol system in order to enhance its aqueous solubility, bioavailability, and potential therapeutic effectiveness .

生化学分析

Biochemical Properties

Garcinol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, Garcinol has been found to activate the AMPK pathway and reduce endoplasmic reticulum stress in adipose tissues . It also modulates gut microbiota and controls inflammation by increasing the intestinal commensal bacteria, Akkermansia .

Cellular Effects

Garcinol has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, Garcinol significantly decreased the proliferating cell nuclear antigen (PCNA) index in ACF and increased the liver glutathione S-transferase (GST) and quinone reductase (QR) activities .

Molecular Mechanism

At the molecular level, Garcinol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, Garcinol is known to have antioxidant activity, chelating activity, free radical scavenging activity, and anti-glycation activity .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Garcinol involves multiple steps starting from readily available starting materials.", "Starting Materials": [ "4-methoxybenzaldehyde", "acetylacetone", "cyclohexanone", "benzaldehyde", "piperidine", "sodium hydroxide", "methanol", "acetic acid", "chloroform", "sodium chloride", "water" ], "Reaction": [ "Step 1: Condensation reaction of 4-methoxybenzaldehyde and acetylacetone in the presence of piperidine to form 4-methoxychalcone.", "Step 2: Aldol condensation of 4-methoxychalcone with cyclohexanone in the presence of sodium hydroxide to form dibenzoylmethane.", "Step 3: Friedel-Crafts acylation of dibenzoylmethane with benzaldehyde in the presence of aluminum chloride to form garcinol.", "Step 4: Purification of garcinol by washing with methanol and recrystallization from chloroform.", "Step 5: Final purification of garcinol by washing with water and drying in a vacuum oven." ] } | |

CAS番号 |

78824-30-3 |

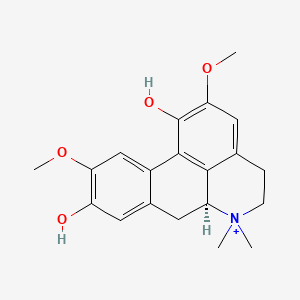

分子式 |

C38H50O6 |

分子量 |

602.8 g/mol |

IUPAC名 |

(1S,3E,5R,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]bicyclo[3.3.1]nonane-2,4,9-trione |

InChI |

InChI=1S/C38H50O6/c1-22(2)11-13-27(25(7)8)20-37-21-28(15-12-23(3)4)36(9,10)38(35(37)44,18-17-24(5)6)34(43)31(33(37)42)32(41)26-14-16-29(39)30(40)19-26/h11-12,14,16-17,19,27-28,39-41H,7,13,15,18,20-21H2,1-6,8-10H3/b32-31+/t27-,28+,37+,38-/m0/s1 |

InChIキー |

DTTONLKLWRTCAB-UDFURZHRSA-N |

異性体SMILES |

CC(=CC[C@@H]1C[C@@]2(C(=O)/C(=C(/C3=CC(=C(C=C3)O)O)\O)/C(=O)[C@@](C2=O)(C1(C)C)CC=C(C)C)C[C@H](CC=C(C)C)C(=C)C)C |

SMILES |

CC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CC=C(C)C)C(=C)C)C |

正規SMILES |

CC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CC=C(C)C)C(=C)C)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

cambogin camboginol garcinol |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。